molecular formula C38H44ClNO8 B136021 Chromoionophore XIII CAS No. 135656-96-1

Chromoionophore XIII

Cat. No. B136021
M. Wt: 678.2 g/mol
InChI Key: DWDBGBLRJZYBTF-UHFFFAOYSA-N
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Description

Chromoionophore XIII Description

Chromoionophores are a class of compounds that can form complexes with metal ions, leading to changes in their spectral properties. These changes can be utilized for sensing applications, such as detecting the presence of specific ions. Chromoionophore XIII is not explicitly mentioned in the provided papers, but the general behavior and characteristics of chromoionophores can be inferred from the studies on similar compounds.

Synthesis Analysis

The synthesis of chromoionophores often involves linking a chromophoric group to a crown ether or other ionophoric moiety. For instance, a series of chromoionophores were synthesized by connecting a coumarin moiety to an aza- or diaza-crown ether . Another approach involved photochemically preparing tautomeric chromoionophores from 1-aryloxyanthraquinones and 4'-aminobenzo-15-crown-5 ether . These methods highlight the versatility in designing chromoionophores with specific properties for targeted ion recognition.

Molecular Structure Analysis

The molecular structure of chromoionophores is crucial for their ability to complex with metal ions. The structure determines the selectivity and stability of the resulting complexes. For example, the presence of a carbonyl group in the coumarin and the deconjugation of the nitrogen atom of the aza-crown ether contribute to the high stability constants of the complexes formed with divalent 3d metal ions . The molecular geometry can also influence the formation of sandwich-type complexes, as seen with tautomeric chromoionophores that bind strontium and barium cations .

Chemical Reactions Analysis

Chromoionophores undergo specific chemical reactions upon binding with metal ions, leading to changes in their absorption spectra. These reactions are often studied using UV spectrometry, NMR spectroscopy, mass spectrometry, and theoretical calculations . The interaction between the chromophore and the complexed cations can be direct, through π-electrons, or via other atoms such as oxygen in carboxylic groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromoionophores, such as their absorption spectra, are significantly altered upon metal ion binding. For instance, a chromoionophore based on the dicyanovinylindane subunit shows strong spectral changes in the near-infrared range upon cation binding . The selectivity for specific ions, such as lithium and sodium , potassium , and mercury , is a key property that allows for the development of ion-selective sensors. Anion-controlled color changes have also been observed, demonstrating the versatility of chromoionophores in sensing applications .

Scientific Research Applications

1. Electrophoretic Analysis in Coagulation Studies

Chromoionophore XIII has been utilized in electrophoretic studies, particularly in analyzing coagulation factors. One study focused on the electrophoretic forms and quantification of the A and B subunits of factor XIII in subjects with inherited factor XIII deficiency, revealing insights into the genetic heterogeneity of these subunits (Board, Coggan, & Hamer, 1980).

2. Signal Control in Molecular Information Processing

Research on Chromoionophore XIII includes its application in molecular information processing, where it's used for effective signal control. A study demonstrated its 'off-on-off' signaling action for metal cationic inputs, highlighting its potential in designing new sensory materials (Kubo, Obara, & Tokita, 1999).

3. Anion Sensing via Hydrogen Bonding

Another important application of Chromoionophore XIII is in anion sensing, where it forms hydrogen bonds with analytically important substrates. This aspect is crucial in analytical chemistry and biochemistry for the colorimetric determination of anions in solution (Nishizawa, Kato, Hayashita, & Teramae, 1998).

4. Monomolecular Layer Formation for Template Utilization

The formation of monomolecular layers of Chromoionophore XIII at air/water interfaces has been studied for potential template applications. This study examined the stability and behavior of these layers, indicating potential use in creating densely packed protein arrays (Ishii, 2009).

5. Sensing and Detection of Uranyl Ions

Chromoionophore XIII is also effective in the selective detection of uranyl ions. A study highlighted its use in a calix[6]arene-based chromoionophore, showing a pronounced color change upon uranyl ion binding, which is crucial for optical sensing applications (Kubo, Maeda, Nakamura, & Tokita, 1994).

Future Directions

The use of chromoionophores, including Chromoionophore XIII, in ion-selective optodes is an important area of research in analytical and bioanalytical chemistry . Future challenges and research trends will likely focus on improving the pH cross-response and eliminating background optical interference .

properties

IUPAC Name

[7-(2-decoxycarbonylphenyl)-3-hydroxybenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43NO4.ClHO4/c1-4-7-8-9-10-11-12-15-24-42-38(41)32-17-14-13-16-31(32)36-33-22-19-28(39(5-2)6-3)26-35(33)43-37-30-23-20-29(40)25-27(30)18-21-34(36)37;2-1(3,4)5/h13-14,16-23,25-26H,4-12,15,24H2,1-3H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDBGBLRJZYBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC5=C4C=CC(=C5)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583530
Record name 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromoionophore XIII

CAS RN

135656-96-1
Record name 7-{2-[(Decyloxy)carbonyl]phenyl}-N,N-diethyl-3-hydroxy-10H-benzo[c]xanthen-10-iminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromoionophore XIII
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SM Borisov, K Gatterer, I Klimant - Analyst, 2010 - pubs.rsc.org
Red light-excitable pH sensing materials are manufactured which rely on the use of a fluorescent seminaphthorhodafluor indicator and a luminescent inorganic phosphor as a reference…
Number of citations: 33 pubs.rsc.org
T Jokic, SM Borisov, R Saf, DA Nielsen… - Analytical …, 2012 - ACS Publications
… , tera-tert-butyl-29H,31H-phtalocyanine, N,N-diisopropylethylamine, ammonium acetate, benzaldehyde, seminaphthorhodafluor decyl ester (SNARF-DE, chromoionophore XIII), boron …
Number of citations: 205 pubs.acs.org
SM Borisov, R Seifner, I Klimant - Analytical and bioanalytical chemistry, 2011 - Springer
The first quadruple luminescent sensor is presented which enables simultaneous detection of three chemical parameters and temperature. A multi-layer material is realized and …
Number of citations: 105 link.springer.com

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